5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester
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Overview
Description
5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a pyrazole derivative under suitable conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions may vary depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic acids .
Scientific Research Applications
5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar structure with a boronic ester group attached to a pyrazole ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a boronic ester group attached to a pyridine ring.
Uniqueness
Its ability to participate in diverse chemical reactions and its utility in scientific research make it a valuable compound for further study and development .
Properties
Molecular Formula |
C15H25BN2O4 |
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Molecular Weight |
308.18 g/mol |
IUPAC Name |
methyl 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pentanoate |
InChI |
InChI=1S/C15H25BN2O4/c1-14(2)15(3,4)22-16(21-14)12-10-17-18(11-12)9-7-6-8-13(19)20-5/h10-11H,6-9H2,1-5H3 |
InChI Key |
SQWQDPAKSZZHCX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCCC(=O)OC |
Origin of Product |
United States |
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